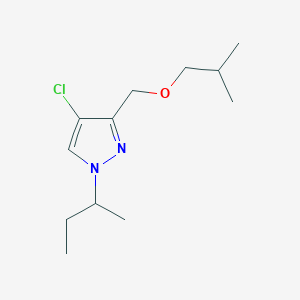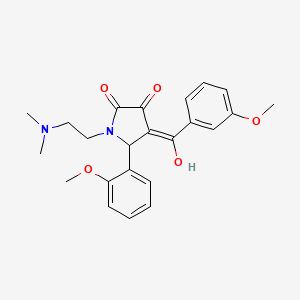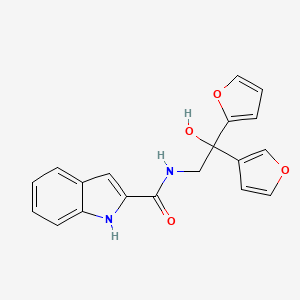![molecular formula C26H22ClN3O2S B2799688 (2-(3-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892415-01-9](/img/structure/B2799688.png)
(2-(3-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a thioether (R-S-R’) functional group, where sulfur is connected to an aryl group and a benzyl group . It also contains a pyrano ring, which is a six-membered heterocyclic, non-aromatic ring with one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a cyclization process . The thioether could be introduced through a nucleophilic substitution reaction with a suitable sulfur nucleophile .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrano rings, and the thioether functional group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the hydrogen atoms on the nitrogen atoms of the pyrimidine ring could be acidic and susceptible to deprotonation . The sulfur atom in the thioether group could act as a nucleophile in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be soluble in organic solvents due to the presence of the aromatic rings . Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
A series of new thioxopyrimidine, 4H-pyrans, pyranopyridine, and pyranopyrimidine derivatives were prepared through reactions involving thioxo-dihydropyrimidinone and amino-pyrano[2,3-d]pyrimidine carbonitrile with various reagents. These compounds were characterized by IR, 1H-NMR, and mass spectral studies, indicating their potential for biological activity due to their complex heterocyclic structures (Elian, Abdelhafiz, & abdelreheim, 2014).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds underwent evaluation for their in vitro antimicrobial and anticancer activities, showing significant potential compared to reference drugs like doxorubicin. This highlights their utility in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking Studies
Molecular docking studies were conducted on new 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating their anticancer and antimicrobial properties. These studies offer insights into the potential use of these compounds in overcoming resistance to pharmaceutical drugs, highlighting the importance of heterocyclic compounds in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Green Synthetic Approaches
The synthesis of pyrano[2,3-d]pyrimidine derivatives through a one-pot four-component reaction catalyzed by L-Proline represents a greener and more efficient method for producing these compounds. This approach emphasizes the importance of eco-friendly methods in chemical synthesis, producing high yields with operational simplicity (Yadav, Lim, Kim, & Jeong, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its potential uses. For example, if it shows promising biological activity, it could be developed into a drug . Further studies could also explore its chemical reactivity and potential applications in chemical synthesis .
Eigenschaften
IUPAC Name |
[5-(3-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c1-15-5-3-6-17(9-15)14-33-26-22-11-21-19(13-31)12-28-16(2)23(21)32-25(22)29-24(30-26)18-7-4-8-20(27)10-18/h3-10,12,31H,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTLKKBCGTWPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2799605.png)

![(Z)-ethyl 1-butyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2799608.png)

![7-(2-Ethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2799610.png)
![4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2799612.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2799613.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B2799616.png)
![Ethyl 3-[({3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophen-2-yl}carbonyl)amino]benzoate](/img/structure/B2799618.png)
![1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2799621.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2799625.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2799626.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2799627.png)
